molecular formula C8H8ClF2NO B11897546 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride

Cat. No.: B11897546
M. Wt: 207.60 g/mol
InChI Key: SDJQNRMXSUUIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the ethanone structure. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
The compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological and psychiatric disorders. Its structural features allow it to interact effectively with biological targets, facilitating the development of therapeutic agents.

Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is utilized in enzyme inhibition studies. Research has indicated that it can inhibit specific enzymes involved in metabolic pathways, which may lead to potential therapeutic effects for diseases such as diabetes and cancer .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for creating more complex organic molecules. Its unique chemical properties enable the formation of various derivatives that can be tailored for specific applications in medicinal chemistry and material science.

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, it has shown effectiveness against Candida albicans, with a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents .

Compound MIC (µg/mL) Pathogen
This compound0.020Candida albicans
Fluconazole0.025Candida albicans

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells (HT29). The presence of the difluorophenyl group enhances its binding affinity to target proteins involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

In an in vitro study, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that certain structural features contributed significantly to enhanced antibacterial activity.

Case Study 2: Cytotoxicity Assays

Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The findings suggested that electron-donating groups play a crucial role in enhancing cytotoxicity. This implies that modifications on the difluorophenyl group could similarly influence the antitumor properties of this compound .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability and its ability to interact with specific molecular targets .

Biological Activity

2-Amino-1-(2,5-difluorophenyl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • IUPAC Name : this compound
  • Molecular Formula : C9H9ClF2N2O
  • Molecular Weight : 222.63 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures were tested against breast cancer cell lines (MDA-MB-231), showing notable apoptosis induction.

CompoundIC50 (µM)Cell LineMechanism of Action
5e0.4MDA-MB-231Induces apoptosis
5f0.6HT-29Cell cycle arrest
5g0.8A549DNA fragmentation

These findings indicate that the compound may share similar mechanisms leading to cell death through apoptosis and cell cycle disruption .

Antimicrobial Activity

In addition to its anticancer properties, the compound's analogs have been explored for their antimicrobial activities. Research has shown that certain derivatives possess potent antibacterial and antifungal properties:

Activity TypeMinimum Inhibitory Concentration (MIC)
Antibacterial0.37 µM (against resistant strains)
Antifungal0.47 µM (Candida spp.)

The structural features of the compound contribute to its ability to disrupt microbial cell wall synthesis and inhibit growth .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis.
  • Cell Cycle Interference : By affecting the cell cycle phases, it can cause cells to accumulate in specific stages leading to increased susceptibility to apoptosis.

Case Studies

Several studies have documented the biological effects of related compounds:

  • Cytotoxicity in Cancer Models : A study demonstrated that a related compound induced significant cytotoxicity in MDA-MB-231 cells with an IC50 value lower than standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : Another investigation showed that derivatives exhibited strong antifungal activity against fluconazole-resistant Candida strains, suggesting a potential for treating resistant infections .

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

2-amino-1-(2,5-difluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H

InChI Key

SDJQNRMXSUUIGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CN)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.